ZD7288

Description

Properties

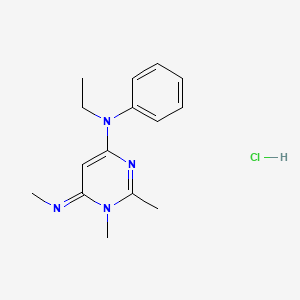

CAS No. |

133059-99-1 |

|---|---|

Molecular Formula |

C15H21ClN4 |

Molecular Weight |

292.81 g/mol |

IUPAC Name |

4-N-ethyl-6-N,1,2-trimethyl-4-N-phenylpyrimidin-1-ium-4,6-diamine;chloride |

InChI |

InChI=1S/C15H20N4.ClH/c1-5-19(13-9-7-6-8-10-13)15-11-14(16-3)18(4)12(2)17-15;/h6-11H,5H2,1-4H3;1H |

InChI Key |

DUWKUHWHTPRMAP-UHFFFAOYSA-N |

SMILES |

CCN(C1=CC=CC=C1)C2=CC(=NC)N(C(=N2)C)C.Cl |

Canonical SMILES |

CCN(C1=CC=CC=C1)C2=CC(=[N+](C(=N2)C)C)NC.[Cl-] |

Appearance |

White to off-white solid powder. |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-(N-ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino)pyrimidinium chloride ICI D2788 ICI-D2788 ZD 7288 ZD-7288 ZD7288 ZENECA ZD7288 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ZD7288

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD7288, chemically known as 4-(N-ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino) pyrimidinium chloride, is a well-established pharmacological agent primarily utilized for its ability to selectively block Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. These channels are critical in regulating cellular excitability, particularly in cardiac pacemaker cells and central neurons. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, physiological effects, and key experimental considerations. The document includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this important research tool.

Primary Mechanism of Action: Blockade of HCN Channels

This compound exerts its primary effect by directly blocking the pore of HCN channels, thereby inhibiting the flow of ions that constitutes the Ih current (also known as If in the heart). This current is a mixed sodium and potassium inward current that is activated upon membrane hyperpolarization.

Molecular Interaction and Binding Site:

This compound is an intracellular pore blocker.[1][2] Site-directed mutagenesis and homology modeling studies have identified key residues within the S6 transmembrane domain and the pore vestibule of HCN channels that are critical for this compound binding.[3][4][5] Specifically, residues such as Ala425 and Ile432 in mouse HCN2 are primary determinants for the block.[3] The phenyl ring of this compound is predicted to occupy a hydrophobic cavity formed by these residues, while its charged pyrimidinium ring aligns with the ion conduction pathway.[3]

State-Dependent and Voltage-Dependent Block:

The blockade of HCN channels by this compound is both state-dependent and voltage-dependent.

-

Open-Channel Block: this compound preferentially binds to the open state of the HCN channel.[2][4][6][7] This means that the channel must first be activated by hyperpolarization for the blocker to gain access to its binding site within the pore from the intracellular side.[1][2]

-

Voltage Dependence: The blocking action of this compound is voltage-dependent, with strong hyperpolarization disfavoring the block.[2][6][7] This suggests that the blocker has a differential affinity for various conformational states of the channel during the gating process.[6][7] The steep voltage dependence of the block is a notable characteristic.[1][2]

-

Trapping: Once bound, this compound can become "trapped" within the channel pore when the channel closes.[6][7]

The following diagram illustrates the proposed mechanism of this compound action on an HCN channel.

Off-Target Effects

While this compound is a widely used tool for studying HCN channels, it is crucial to acknowledge its potential off-target effects, particularly at higher concentrations.

-

Sodium Channels (Nav): Several studies have reported that this compound can inhibit voltage-gated sodium channels.[8][9][10] Notably, the IC50 for sodium channel block in some preparations is lower than that for HCN channels, raising concerns about selectivity.[8][11] This is a critical consideration in studies where neuronal excitability is being investigated.[8][10]

-

T-type Calcium Channels (Cav): this compound has also been shown to block T-type calcium channels, although generally with lower potency than for HCN channels.[12][13][14] One study reported that this compound is approximately 20 times more selective for HCN channels over T-type calcium channels.[13]

Quantitative Data Summary

The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and other quantitative parameters for this compound on its primary target and off-targets.

Table 1: IC50 Values for this compound on HCN Channels

| Channel Isoform | Cell Type / Expression System | IC50 (µM) | Reference(s) |

| Native Ih | Guinea Pig Substantia Nigra Neurons | ~2 | [15] |

| Native Ih | Dorsal Root Ganglion (DRG) Neurons | 15 | [8][11] |

| mHCN1 | HEK293 Cells | ~41 | [1] |

| hHCN1 | Oocytes | 20 ± 6 | [16] |

| hHCN2 | Oocytes | 41 ± 15 | [16] |

| hHCN3 | Oocytes | 34 ± 11 | [16] |

| hHCN4 | Oocytes | 21 ± 14 | [16] |

Table 2: IC50 Values for this compound on Off-Target Channels

| Channel Type | Cell Type / Expression System | IC50 (µM) | Reference(s) |

| Na+ Channels | Dorsal Root Ganglion (DRG) Neurons | 1.17 | [11] |

| T-type Ca2+ Channels | Rat Hippocampal Pyramidal Cells | >100 (significant block at 10-100 µM) | [8][12] |

Downstream Signaling and Physiological Consequences

By blocking HCN channels, this compound can influence several downstream cellular processes and physiological functions. The blockade of Ih leads to membrane hyperpolarization and an increase in input resistance in some neurons.[17][18] This can alter synaptic integration and neuronal firing patterns.

The following diagram illustrates the logical flow from this compound application to its ultimate physiological effects.

Experimental Protocols

Accurate and reproducible experimental design is paramount when using this compound. Below are detailed methodologies for key experiments.

Whole-Cell Voltage-Clamp Recording of Ih

This protocol is designed to isolate and record Ih currents from neurons in brain slices or cultured cells.

Solutions:

-

External Solution (ACSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose, bubbled with 95% O2/5% CO2. To isolate Ih, other voltage-gated channels can be blocked by adding tetrodotoxin (B1210768) (TTX, ~0.5 µM), CdCl2 (~0.1 mM), tetraethylammonium (B1195904) (TEA, ~10 mM), and 4-aminopyridine (B3432731) (4-AP, ~1 mM).

-

Internal (Pipette) Solution: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3 with KOH.

Voltage-Clamp Protocol:

-

Establish a stable whole-cell recording with good series resistance compensation (60-70%).

-

Hold the cell at a depolarized potential (e.g., -40 mV or -50 mV) where Ih is deactivated.

-

Apply a series of hyperpolarizing voltage steps (e.g., from -60 mV to -140 mV in 10 mV increments) for a duration sufficient to allow for full activation of Ih (e.g., 1-2 seconds).

-

Following the hyperpolarizing step, step the voltage to a potential where tail currents can be measured (e.g., -70 mV or -120 mV) to assess the voltage-dependence of activation.

-

Record baseline currents using this protocol.

-

Bath-apply this compound (e.g., 10-30 µM) and allow for equilibration (typically 10-15 minutes).

-

Repeat the voltage-clamp protocol in the presence of this compound.

-

The this compound-sensitive current (Ih) is obtained by offline subtraction of the currents recorded in the presence of this compound from the control currents.

The following diagram outlines a typical experimental workflow for assessing the effect of this compound on Ih.

References

- 1. Blocker State Dependence and Trapping in Hyperpolarization-Activated Cation Channels: Evidence for an Intracellular Activation Gate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. Molecular mapping of the binding site for a blocker of hyperpolarization-activated, cyclic nucleotide-modulated pacemaker channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of drug binding within the HCN1 channel pore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probing the bradycardic drug binding receptor of HCN-encoded pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HCN channel-mediated neuromodulation can control action potential velocity and fidelity in central axons | eLife [elifesciences.org]

- 10. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ZD 7288 | Selective HCN channel blocker | Hello Bio [hellobio.com]

- 12. ZD 7288 inhibits T-type calcium current in rat hippocampal pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) [frontiersin.org]

- 14. This compound and mibefradil inhibit the myogenic heartbeat in Daphnia magna indicating its dependency on HCN and T-type calcium ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of block by ZD 7288 of the hyperpolarization-activated inward rectifying current in guinea pig substantia nigra neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pnas.org [pnas.org]

ZD7288: A Technical Guide to a Selective HCN Channel Blocker for Research Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ZD7288, a pyrimidine (B1678525) derivative, is a widely utilized pharmacological tool in neuroscience and cardiovascular research. It functions as a potent and selective blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. These channels, often referred to as "pacemaker channels," are crucial in regulating cellular excitability and rhythmicity in various tissues, including the heart and brain. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, quantitative data on its potency and selectivity, detailed experimental protocols for its use, and visualizations of its effects on signaling pathways.

Chemical Properties

This compound, chemically known as 4-(N-Ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino)pyrimidinium chloride, is a water-soluble compound. Its key chemical and physical properties are summarized below.

| Property | Value |

| Chemical Name | 4-Ethylphenylamino-1,2-dimethyl-6-methylaminopyrimidinium chloride |

| Alternative Names | ICI D7288 |

| Molecular Formula | C₁₅H₂₁ClN₄[1] |

| Molecular Weight | 292.81 g/mol |

| CAS Number | 133059-99-1[1] |

| Appearance | White solid[1] |

| Purity | ≥98% (HPLC) |

| Solubility | Water (100 mM), DMSO (100 mM) |

| Storage | Desiccate at +4°C |

Mechanism of Action

This compound exerts its inhibitory effect by directly blocking the pore of HCN channels.[2] This blockade is use-dependent, meaning it is more effective when the channels are in an open state, which occurs upon membrane hyperpolarization.[2] While initially considered highly selective for HCN channels, subsequent research has revealed off-target effects, particularly at higher concentrations.

Quantitative Data: Potency and Selectivity

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). While it is often described as non-selective among HCN isoforms, some variations in potency have been reported. It is crucial for researchers to be aware of its off-target activities to ensure accurate interpretation of experimental results.

| Channel | IC50 Value | Species/Cell Line | Reference |

| hHCN1 | 20 ± 6 µM | HEK293 cells | [3] |

| hHCN2 | 41 ± 15 µM | HEK293 cells | [3] |

| hHCN3 | 34 ± 11 µM | HEK293 cells | [3] |

| hHCN4 | 21 ± 14 µM | HEK293 cells | [3] |

| Native HCN Channels (DRG neurons) | 15 µM | Rat Dorsal Root Ganglion Neurons | [4] |

| Na⁺ Channels (DRG neurons) | 1.17 µM | Rat Dorsal Root Ganglion Neurons | [1][4] |

| T-type Ca²⁺ Channels | ~100 µM | Mouse Spermatogenic Cells | [5] |

| T-type Ca²⁺ Channels | 50 µM | N/A | [6] |

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Voltage-Clamp Recording

This protocol outlines the steps for characterizing the effect of this compound on HCN currents in cultured neurons or heterologous expression systems.

Materials:

-

This compound stock solution (e.g., 10 mM in water)

-

External (extracellular) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH)

-

Internal (intracellular) solution (e.g., containing in mM: 130 K-gluconate, 10 KCl, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.3 with KOH)

-

Patch pipettes (3-5 MΩ resistance)

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Prepare cells for recording on a glass coverslip.

-

Perfuse the recording chamber with the external solution.

-

Establish a whole-cell patch-clamp configuration on a target cell.

-

Switch to voltage-clamp mode and hold the cell at a depolarized potential (e.g., -40 mV) where HCN channels are closed.

-

Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments) to elicit HCN currents (Ih).

-

Record the baseline Ih in response to the voltage steps.

-

Perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 10-100 µM).

-

After a stable block is achieved (typically a few minutes), repeat the same voltage-step protocol to record the Ih in the presence of this compound.

-

To assess washout, perfuse the chamber again with the this compound-free external solution and record the currents. Note that the washout of this compound can be slow and incomplete.[3]

In Vivo Animal Studies: Neuropathic Pain Model

This protocol describes the administration of this compound to a rat model of neuropathic pain to assess its analgesic effects.

Materials:

-

This compound solution for injection (e.g., dissolved in saline)

-

Animal model of neuropathic pain (e.g., Spared Nerve Injury - SNI model in rats)

-

Administration route equipment (e.g., intrathecal or intracerebroventricular cannula, intraperitoneal injection needles)

-

Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia, acetone (B3395972) test for cold allodynia)

Procedure:

-

Induce neuropathic pain in rats using a standardized surgical procedure (e.g., SNI).

-

Allow animals to recover and for neuropathic pain symptoms to develop (typically 1-2 weeks).

-

Establish a baseline for pain-related behaviors (e.g., paw withdrawal threshold to von Frey filaments).

-

Administer this compound via the desired route. For example, intracerebroventricular injection of this compound can be used to study its central effects.[7]

-

At specific time points after this compound administration, re-assess the pain-related behaviors.

-

A control group receiving vehicle (e.g., saline) should be included to account for any effects of the injection procedure itself.

-

Dose-response studies can be performed by administering different concentrations of this compound. For instance, intracerebroventricular injections can concurrently alleviate nociceptive and depression-like behaviors.[7]

Visualizations: Signaling Pathways and Experimental Workflows

To better understand the context in which this compound is used and the pathways it affects, the following diagrams are provided.

Conclusion

References

- 1. ZD 7288 | Selective HCN channel blocker | Hello Bio [hellobio.com]

- 2. Inhibition of hyperpolarization-activated current by this compound suppresses ectopic discharges of injured dorsal root ganglion neurons in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits low-threshold Ca(2+) channel activity and regulates sperm function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Constitutively active HCN channels constrain detrusor excitability and modulate evoked contractions of human bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HCN channel antagonist this compound ameliorates neuropathic pain and associated depression - PubMed [pubmed.ncbi.nlm.nih.gov]

ZD7288: A Technical Guide to its Primary Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD7288, chemically known as 4-(N-ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino) pyrimidinium chloride, is a crucial pharmacological tool extensively utilized in scientific research.[1] It functions primarily as a selective blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[2] These channels, which conduct a mixed sodium-potassium inward current termed Ih (or If in the heart), are key regulators of cellular excitability in the central and peripheral nervous systems, as well as in cardiac pacemaker cells.[3][] this compound's ability to modulate the activity of these channels has made it an invaluable instrument in a diverse range of research fields, including cardiology, neuroscience, and pain management. This guide provides an in-depth overview of the principal research applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Core Mechanism of Action

This compound exerts its effects by blocking HCN channels, which are responsible for the pacemaker current (Ih or If).[1] This current plays a pivotal role in setting the resting membrane potential and generating rhythmic activity in excitable cells.[3] While this compound is considered a selective blocker of all four HCN channel isoforms (HCN1-4), it is important to note that at higher concentrations, it can exhibit off-target effects by inhibiting sodium and T-type calcium channels.[][5] The blockade of HCN channels by this compound is state-dependent, with the molecule appearing to require channel opening to exert its inhibitory effect.[6][7]

Primary Research Applications

The primary research applications of this compound are centered on elucidating the physiological and pathophysiological roles of HCN channels.

Cardiovascular Research

In the realm of cardiovascular science, this compound is instrumental in studying cardiac rhythmogenesis. By blocking the If current in the sinoatrial node, this compound acts as a bradycardic agent, effectively slowing the heart rate.[7] This property is leveraged in experimental models to investigate the mechanisms of pacemaker activity and arrhythmias.

Neuroscience Research

A significant portion of this compound research is concentrated in neuroscience, where it is used to probe the multifaceted functions of Ih in the brain and peripheral nerves.

-

Synaptic Plasticity and Learning: this compound has been shown to inhibit long-term potentiation (LTP), a cellular correlate of learning and memory, in various hippocampal pathways.[8] This has made it a key tool in dissecting the molecular machinery underlying synaptic plasticity.

-

Neuronal Excitability and Epilepsy: By modulating the resting membrane potential and input resistance of neurons, Ih channels influence their firing properties. This compound is used to investigate how alterations in Ih contribute to neuronal hyperexcitability and the generation of epileptic discharges.[3][9]

-

Pain Research: A burgeoning area of investigation is the role of HCN channels in chronic and neuropathic pain.[10] this compound has demonstrated analgesic properties in various animal models by reducing the ectopic firing of sensory neurons.[11] Both peripheral and central mechanisms are implicated in its pain-relieving effects.[10][12]

-

Depression and Anxiety: Emerging studies suggest a role for HCN channels in mood regulation. This compound is being used to explore the potential of HCN channel modulation as a therapeutic strategy for depression and anxiety-related disorders.[12]

-

Addiction: The involvement of HCN channels in the brain's reward pathways is another active area of research. This compound has been used to show that blocking these channels can reduce cocaine intake in animal models, suggesting a role in the neurobiology of addiction.[]

Other Research Frontiers

Beyond cardiology and neuroscience, this compound has found applications in other specialized areas of research:

-

Emesis Research: Studies have demonstrated that this compound can induce vomiting in animal models, implicating HCN channels in the complex neural circuits that control the emetic reflex.[3]

-

Uterine Contractility: The effects of this compound on uterine smooth muscle contractions have been investigated, suggesting a potential role for HCN channels in regulating uterine activity.[13]

-

Stem Cell Biology: Research has indicated that this compound can influence the proliferation and differentiation of embryonic stem cells, opening new avenues for its use in developmental biology.[14]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound in various experimental contexts.

| Parameter | Value | Research Area | Species/Model | Reference |

| IC50 (HCN Channels) | 15.0 µM | General | [14] | |

| IC50 (Na+ Channels) | 1.17 µM | Neuroscience (Pain) | Dorsal Root Ganglion Neurons | [14] |

| Effective Concentration (In Vitro) | 1 - 200 µM | Various | Cell culture, tissue slices | [2][13] |

| Effective Dose (In Vivo, i.p.) | 0.25 - 10 mg/kg | Emesis, Pain | Least Shrew, Rat | [3][11] |

| Effective Dose (In Vivo, i.c.v.) | 1 - 2 µg/mL | Neuroscience | Mouse | [2] |

| Effective Dose (In Vivo, intrathecal) | 25 - 100 nmol/L | Pain (Visceral) | Rat | [15] |

Table 1: Potency and Effective Concentrations of this compound

| Experimental Model | This compound Concentration/Dose | Observed Effect | Reference |

| Rat Hippocampal Slices (LTP) | 0.1 µM | Inhibition of LTP induction | [8] |

| Cultured Hippocampal Neurons (Glutamate Release) | 1, 5, 50 µM | Dose-dependent decrease in glutamate (B1630785) release | [8] |

| Cultured Hippocampal Neurons (Intracellular Ca2+) | 25, 50, 100 µM | Attenuation of glutamate-induced intracellular calcium rise | [8] |

| Spinal Nerve Ligation Model (Rat, Neuropathic Pain) | 10 mg/kg, i.p. | Reversal of tactile allodynia | [11] |

| Least Shrew (Emesis) | 1 mg/kg, i.p. | Induction of vomiting | [3] |

| Term-Pregnant Rat Uterine Strips | 100, 200 µM | Decreased amplitude of spontaneous uterine contractions | [13] |

| Zebrafish Embryos (Heart Rate) | 1 mM | Slowing of heart rate | [16] |

| Isolated Rat Heart (Myocardial Infarction Model) | 10-9 M, 10-7 M | Increase in pressure wave amplitude and dP/dtmax | [17] |

Table 2: Exemplary Experimental Data with this compound

Key Experimental Protocols

This section provides an overview of common experimental methodologies employing this compound.

In Vitro Electrophysiology: Patch-Clamp Recording

-

Objective: To measure the effect of this compound on Ih currents in isolated cells.

-

Preparation: Cultured neurons or acutely dissociated cells are prepared and transferred to a recording chamber on an inverted microscope.

-

Recording: Whole-cell patch-clamp recordings are established. The membrane potential is held at a depolarized level (e.g., -60 mV) and then stepped to hyperpolarized potentials (e.g., -70 to -120 mV) to elicit Ih currents.[18]

-

Drug Application: this compound is applied to the bath solution at desired concentrations. For studying intracellular blockade mechanisms, this compound can be included in the patch pipette solution.[7][18]

-

Data Analysis: The amplitude, activation kinetics, and voltage-dependence of Ih are measured before and after this compound application to determine its inhibitory effects.

In Vivo Electrophysiology: Hippocampal Long-Term Potentiation (LTP)

-

Objective: To investigate the role of HCN channels in synaptic plasticity in the intact brain.

-

Animal Preparation: Anesthetized rats are placed in a stereotaxic frame. Stimulating and recording electrodes are implanted in specific hippocampal pathways (e.g., perforant path and CA3).[8]

-

Recording: Baseline synaptic transmission is recorded by delivering single electrical pulses. LTP is induced by a high-frequency stimulation (HFS) protocol.

-

Drug Administration: this compound can be administered systemically (e.g., intraperitoneally) or locally via microinjection or reverse microdialysis into the hippocampus before or after HFS.[8][9]

-

Data Analysis: The magnitude and duration of LTP, measured as the potentiation of the field excitatory postsynaptic potential (fEPSP) slope, are compared between control and this compound-treated animals.[8]

Behavioral Assay: Neuropathic Pain Model

-

Objective: To assess the analgesic efficacy of this compound in an animal model of neuropathic pain.

-

Model Induction: A peripheral nerve injury, such as spinal nerve ligation (SNL), is surgically induced in rats to produce tactile allodynia (pain in response to a non-painful stimulus).[11]

-

Behavioral Testing: Mechanical sensitivity is measured using von Frey filaments. The paw withdrawal threshold is determined before and after drug administration.

-

Drug Administration: this compound is administered through various routes, including intraperitoneal (i.p.), intrathecal, or intracerebroventricular (i.c.v.) injection, at different doses.[11][12][15]

-

Data Analysis: The paw withdrawal threshold is compared between vehicle- and this compound-treated groups to evaluate the anti-allodynic effect of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows involving this compound.

Conclusion

This compound is an indispensable pharmacological agent for investigating the diverse roles of HCN channels in physiology and disease. Its applications span from fundamental studies of cardiac and neuronal excitability to preclinical investigations into novel treatments for pain, epilepsy, and mood disorders. While its selectivity should be considered, particularly at higher concentrations, this compound remains a cornerstone tool for researchers, scientists, and drug development professionals seeking to unravel the complexities of HCN channel function. The continued use of this compound in well-designed experiments will undoubtedly lead to further significant discoveries in the life sciences.

References

- 1. ZD 7288 | HCN Channels | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) [frontiersin.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. rupress.org [rupress.org]

- 8. This compound, a selective hyperpolarization-activated cyclic nucleotide-gated channel blocker, inhibits hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

- 10. Inhibition of HCN channel activity in the thalamus attenuates chronic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jneurosci.org [jneurosci.org]

- 12. HCN channel antagonist this compound ameliorates neuropathic pain and associated depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of this compound, a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker, on term-pregnant rat uterine contractility in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ZD 7288 | Selective HCN channel blocker | Hello Bio [hellobio.com]

- 15. ZD 7288, an HCN channel blocker, attenuates chronic visceral pain in irritable bowel syndrome-like rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Influence of If-current blockade on rat heart contractility with a model of myocardial infarction [redalyc.org]

- 18. Mechanism of block by ZD 7288 of the hyperpolarization-activated inward rectifying current in guinea pig substantia nigra neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of ZD7288 in Elucidating Cardiac Pacemaker Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac pacemaker cells, located in the sinoatrial node (SAN), are the heart's natural timekeeper, generating the electrical impulses that drive the cardiac cycle. A key player in this process is the "funny" current (If), a mixed sodium-potassium current that is activated upon hyperpolarization at the end of an action potential.[1][2] This current is responsible for the diastolic depolarization phase, which brings the membrane potential of pacemaker cells to the threshold for firing the next action potential, thus controlling the heart rate.[2][3] ZD7288 is a pharmacological agent that has proven to be an invaluable tool for studying the role of the If current and the function of the underlying hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[4] This technical guide provides an in-depth overview of the use of this compound in cardiac pacemaker cell research, including its mechanism of action, quantitative effects, and detailed experimental protocols.

Introduction to this compound and the Funny Current

The "funny" current (If), first described in sinoatrial node myocytes, is a crucial component of the cardiac pacemaker mechanism.[3] It is carried by HCN channels, with HCN4 being the predominant isoform in the sinoatrial node.[5] The If current is unique in that it is activated by hyperpolarization of the cell membrane, a characteristic that allows it to initiate the slow diastolic depolarization that is the hallmark of pacemaker cells.[2][6] The degree of activation of the If current at the end of an action potential determines the steepness of this depolarization and, consequently, the heart rate.[1][3]

This compound, chemically known as 4-(N-ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino) pyridinium (B92312) chloride, is a selective blocker of HCN channels.[4][7] This selectivity makes it a powerful tool for isolating and studying the contribution of the If current to cardiac pacemaking, as it has minimal effects on other cardiac ion channels at effective concentrations.[7] By inhibiting the If current, this compound produces a concentration-dependent slowing of the heart rate, a property that has been demonstrated in various experimental models.[7][8]

Mechanism of Action of this compound

This compound exerts its inhibitory effect by directly blocking the pore of the HCN channel.[9] The block is state-dependent, meaning this compound binds more effectively when the channel is in the open state.[9] The binding site is thought to be located on the intracellular side of the channel.[9] The blockade of HCN channels by this compound results in a reduction of the inward If current during diastole, leading to a slower rate of diastolic depolarization and a decrease in the spontaneous firing rate of pacemaker cells.[8]

Quantitative Effects of this compound on Cardiac Pacemaker Cells

The application of this compound to cardiac pacemaker cells leads to several quantifiable changes in their electrophysiological properties. These effects are dose-dependent and highlight the central role of the If current in pacemaking.

Table 1: Dose-Dependent Inhibition of the Funny Current (If) by this compound

| Concentration of this compound | Species/Cell Type | Percentage Inhibition of If | Reference |

| 1 µM | Guinea Pig SAN Cells | Significant Inhibition | [7] |

| 10 µM | Guinea Pig SAN Cells | Near-complete Inhibition | [7] |

| 30 µM | Mouse Cerebellar Mossy Fibers | Significant Inhibition of Ih | [10] |

| 40 µM | Rat P21 Neurons | Incomplete Inhibition of Ih | [1] |

| 100 µM | Newt Rod Photoreceptors | Strong Inhibition of Ih | [11] |

Note: SAN stands for Sinoatrial Node. Ih is the analogous hyperpolarization-activated current in neurons.

Table 2: Effects of this compound on Action Potential Parameters in Cardiac Pacemaker Cells

| Parameter | Effect of this compound | Species/Cell Type | Reference |

| Spontaneous Firing Rate | Decrease | Guinea Pig SAN Cells | [7] |

| Rate of Diastolic Depolarization | Decrease | Guinea Pig SAN Cells | [8] |

| Action Potential Duration | No significant change | Guinea Pig SAN Cells | [7] |

| Action Potential Amplitude | No significant change | Guinea Pig SAN Cells | [7] |

| Maximum Diastolic Potential | Hyperpolarization | Mouse Cerebellar Mossy Fibers | [10] |

Experimental Protocols

The study of this compound's effects on cardiac pacemaker cells typically involves the isolation of single sinoatrial node cells followed by electrophysiological recordings using the patch-clamp technique.

Isolation of Sinoatrial Node Myocytes

A common method for isolating single pacemaker cells is through enzymatic digestion.

Materials:

-

Langendorff perfusion system

-

Enzyme solution (e.g., collagenase, protease)

-

KB solution (for cell storage)

-

Low Ca2+/Mg2+ Tyrode's solution

Procedure:

-

The heart is excised and mounted on a Langendorff apparatus for retrograde perfusion.

-

The coronary arteries are perfused with a Ca2+-free solution to wash out the blood.

-

An enzyme solution is then perfused to digest the extracellular matrix.

-

The sinoatrial node region is carefully dissected and minced.

-

The tissue fragments are gently agitated to release single cells.

-

The isolated cells are then transferred to a storage solution (KB solution) and gradually reintroduced to physiological Ca2+ concentrations.

Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is used to record the If current and action potentials from isolated pacemaker cells.[12]

Solutions:

-

External Solution (Tyrode's): Contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 5.5 Glucose (pH adjusted to 7.4 with NaOH).

-

Pipette Solution (Internal): Contains (in mM): 130 K-aspartate, 10 NaCl, 2 Mg-ATP, 0.1 Na-GTP, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH).

Recording Procedure:

-

Isolated pacemaker cells are placed in a recording chamber on the stage of an inverted microscope and superfused with the external solution.

-

A glass micropipette with a tip resistance of 2-5 MΩ, filled with the internal solution, is brought into contact with a single cell.

-

A high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane by applying gentle suction.

-

The cell membrane under the pipette tip is then ruptured by applying a brief pulse of suction to achieve the whole-cell configuration.

-

The If current is typically elicited by hyperpolarizing voltage steps from a holding potential of around -40 mV.

-

Action potentials are recorded in current-clamp mode.

-

This compound is applied to the bath solution at the desired concentrations to observe its effects.

Visualizing Key Processes and Pathways

Mechanism of this compound Action

Caption: this compound enters the cell and blocks the open HCN channel from the intracellular side.

Experimental Workflow for Studying this compound Effects

Caption: Workflow for investigating the electrophysiological effects of this compound.

Signaling Pathway of the Funny Current (If)

Caption: Sympathetic stimulation increases heart rate via cAMP-mediated modulation of HCN4 channels.

Conclusion

This compound has proven to be an indispensable pharmacological tool for dissecting the intricate mechanisms of cardiac pacemaking. Its selective blockade of HCN channels allows for the precise investigation of the role of the If current in generating the spontaneous rhythm of the heart. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in their studies of cardiac electrophysiology and for drug development professionals to understand a key target for heart rate modulation. As our understanding of the molecular basis of cardiac pacemaking continues to evolve, tools like this compound will remain critical in advancing our knowledge and developing novel therapeutic strategies for cardiac rhythm disorders.

References

- 1. Roles of funny HCN - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of the funny current in pacemaker activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory actions of ZENECA this compound on whole-cell hyperpolarization activated inward current (If) in guinea-pig dissociated sinoatrial node cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pacemaker current - Wikipedia [en.wikipedia.org]

- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 8. ICI D7288, a novel sinoatrial node modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Blocker State Dependence and Trapping in Hyperpolarization-Activated Cation Channels: Evidence for an Intracellular Activation Gate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HCN channel-mediated neuromodulation can control action potential velocity and fidelity in central axons | eLife [elifesciences.org]

- 11. A bradycardiac agent this compound blocks the hyperpolarization-activated current (I(h)) in retinal rod photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating Neuronal Excitability with ZD7288

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ZD7288, a critical pharmacological tool for investigating the role of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels in neuronal excitability. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols, and visualize complex pathways and workflows.

Core Concepts: this compound and HCN Channels

This compound is a selective blocker of HCN channels, which are unique voltage-gated cation channels that open upon membrane hyperpolarization.[1][] These channels conduct a mixed Na+/K+ inward current known as the hyperpolarization-activated current (I_h), which plays a pivotal role in controlling neuronal rhythmicity, resting membrane potential, and synaptic integration.[3] By blocking these channels, this compound allows researchers to isolate and study the specific contributions of I_h to a wide range of neuronal functions.

Mechanism of Action: this compound acts as a use-dependent open-channel blocker, binding to a site within the channel pore, likely near the intracellular activation gate.[4][5] This means the channel must first open in response to hyperpolarization before the block can occur. Its action effectively eliminates the I_h current, leading to predictable, and sometimes surprising, changes in neuronal behavior.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound across various experimental paradigms as documented in the literature.

Table 1: Potency and Concentration Data

| Parameter | Value | Species/Model | Reference |

| IC₅₀ (HCN Channels) | 15.0 µM | General | [6] |

| IC₅₀ (Na⁺ Channels) | 1.17 µM | Dorsal Root Ganglion Neurons | [6] |

| Effective Concentration (in vitro) | 10 - 100 µM | Various slice preparations | [7][8][9][10] |

| Effective Dose (in vivo, i.p.) | 0.25 - 1 mg/kg | Least Shrew | [11][12] |

| Effective Dose (in vivo, i.c.v.) | 1 - 2 µg/mL | Mouse | [1] |

Note: The comparable IC₅₀ for Na⁺ channels suggests potential for off-target effects at concentrations used to block HCN channels.

Table 2: Effects on Neuronal Membrane Properties

| Parameter | This compound Concentration | Effect | Neuronal Type | Reference |

| Resting Membrane Potential | 30 µM | Hyperpolarization by 5.4 mV | Cerebellar Mossy Fibers | [8] |

| Resting Membrane Potential | 10 µM | Depolarization by 5.8 mV | Reticular Thalamic Neurons | [13] |

| Input Resistance | 30 µM | Doubled (e.g., 794 MΩ to 1681 MΩ) | Cerebellar Mossy Fibers | [8] |

| Input Resistance | 10 µM | Increased (e.g., 336 MΩ to 592 MΩ) | Reticular Thalamic Neurons | [13] |

| I_h Current Density | 100 µM | Reduced from 2.6 to 0.6 pA/pF | Cultured Rat Lactotrophs | [10] |

Table 3: Effects on Synaptic Transmission and Plasticity

| Parameter | This compound Concentration | Effect | Preparation | Reference |

| Glutamate Release | 1 µM | Decreased to 69.0 ± 2.8% of control | Cultured Hippocampal Neurons | [1][3] |

| Glutamate Release | 5 µM | Decreased to 31.4 ± 2.0% of control | Cultured Hippocampal Neurons | [1][3] |

| Glutamate Release | 50 µM | Decreased to 4.4 ± 0.3% of control | Cultured Hippocampal Neurons | [1][3] |

| Glutamate-induced [Ca²⁺]i rise | 25 µM | Attenuated to 59.2 ± 2.7% of control | Cultured Hippocampal Neurons | [1][3] |

| Glutamate-induced [Ca²⁺]i rise | 50 µM | Attenuated to 41.4 ± 2.3% of control | Cultured Hippocampal Neurons | [1][3] |

| Glutamate-induced [Ca²⁺]i rise | 100 µM | Attenuated to 21.0 ± 1.4% of control | Cultured Hippocampal Neurons | [1][3] |

| Long-Term Potentiation (LTP) | 0.1 µM | Inhibited induction and maintenance | Rat Hippocampus (in vivo) | [3] |

| Long-Term Depression (LTD) | 10 µM | Enhanced induction | Rat Hippocampus (postnatal) | [7] |

| Paired-Pulse Ratio (PPR) | 15 µM | Reduced from 0.9 to 0.7 | Entorhinal Cortex Neurons | [9] |

| mEPSC Frequency | 15 µM | Increased by 113.8 ± 19.1% | Entorhinal Cortex Neurons | [9] |

| Evoked IPSC Amplitude | 10 µM | Reduced by ~35% | CA1 Pyramidal Neurons | [14] |

Table 4: Effects on Action Potential (AP) Firing

| Parameter | This compound Concentration | Effect | Neuronal Type | Reference |

| Spontaneous Firing Rate | 10 µM | Increased from 0.3 Hz to 6.3 Hz | Reticular Thalamic Neurons | [13] |

| Failure-Free Firing Frequency | 30 µM | Reduced from 854 Hz to 426 Hz | Cerebellar Mossy Fibers | [8] |

| AP Half-Duration (200 Hz train) | 30 µM | Increased to 141.7% of 1st AP | Cerebellar Mossy Fibers | [8] |

| AP Amplitude (200 Hz train) | 30 µM | Reduced to 82.9% of 1st AP | Cerebellar Mossy Fibers | [8] |

| Bursting Frequency | Not specified | Significantly reduced | VTA Dopaminergic Neurons | [15] |

Experimental Protocols

In Vitro Electrophysiology (Patch-Clamp)

This protocol describes a typical whole-cell voltage-clamp experiment to isolate and characterize I_h using this compound.

Objective: To measure the this compound-sensitive hyperpolarization-activated current (I_h).

Materials:

-

External Solution (ACSF): Standard artificial cerebrospinal fluid.

-

Internal Solution: Standard potassium-based internal solution for whole-cell recording.

-

This compound Stock Solution: 10 mM in deionized water, stored at -20°C.[6][12]

-

Brain Slice Preparation: Acutely prepared brain slices containing the neurons of interest.

-

Patch-Clamp Rig: Microscope, amplifier, digitizer, and data acquisition software.

Methodology:

-

Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region and allow them to recover in ACSF for at least 1 hour.

-

Establish Recording: Transfer a slice to the recording chamber and perfuse with ACSF. Establish a stable whole-cell voltage-clamp recording from a target neuron.

-

Baseline I_h Activation:

-

Hold the neuron at a potential where HCN channels are closed (e.g., -60 mV).

-

Apply a series of hyperpolarizing voltage steps (e.g., from -60 mV to -140 mV in 10 mV increments, each step lasting 1-2 seconds) to activate I_h.[16]

-

Record the resulting slowly activating inward currents.

-

-

This compound Application:

-

Dilute the this compound stock solution into the ACSF to a final concentration of 10-30 µM.

-

Switch the perfusion to the this compound-containing ACSF.

-

Allow at least 15 minutes for the drug to equilibrate and block the channels.[16]

-

-

Post-Drug I_h Activation: Repeat the same voltage-step protocol as in step 3 in the continuous presence of this compound.

-

Data Analysis (Offline Subtraction):

-

For each voltage step, subtract the current trace recorded in the presence of this compound from the corresponding baseline (control) trace.

-

The resulting current is the isolated, this compound-sensitive I_h. This allows for analysis of its amplitude, kinetics, and voltage-dependence.

-

In Vivo Administration

This protocol outlines a general procedure for systemic administration of this compound to study its effects on behavior or neural activity in a whole animal model.

Objective: To assess the systemic effects of HCN channel blockade.

Materials:

-

Animal Model: e.g., Sprague-Dawley rats or C57BL/6 mice.

-

This compound Solution: Dissolve this compound in sterile saline or water to the desired concentration (e.g., for a 1 mg/kg dose in a 25g mouse, prepare a 0.25 mg/mL solution to inject 100 µL).[11][12]

-

Vehicle Control: Sterile saline or water.

-

Syringes and Needles: Appropriate for intraperitoneal (i.p.) injection.

Methodology:

-

Animal Acclimation: Allow animals to acclimate to the testing environment to reduce stress-induced variability.

-

Group Assignment: Randomly assign animals to a vehicle control group and one or more this compound dose groups (e.g., 0.25 mg/kg, 1 mg/kg).[11]

-

Drug Administration:

-

Weigh each animal immediately before injection to calculate the precise volume needed.

-

Administer the calculated volume of this compound solution or vehicle via intraperitoneal (i.p.) injection.

-

-

Behavioral/Physiological Testing:

-

Data Analysis: Compare the results from the this compound-treated groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA, t-test).

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual and experimental frameworks for working with this compound.

Conclusion and Considerations

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. This compound, a selective hyperpolarization-activated cyclic nucleotide-gated channel blocker, inhibits hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Blocker State Dependence and Trapping in Hyperpolarization-Activated Cation Channels: Evidence for an Intracellular Activation Gate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. ZD 7288 | Selective HCN channel blocker | Hello Bio [hellobio.com]

- 7. This compound enhances long-term depression at early postnatal medial perforant path-granule cell synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HCN channel-mediated neuromodulation can control action potential velocity and fidelity in central axons | eLife [elifesciences.org]

- 9. Pre-synaptic HCN1 channels regulate excitatory neurotransmission at select cortical synapses by altering CaV3.2 Ca2+ channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hyperpolarization-Activated Cyclic Nucleotide-Gated Channels and cAMP-Dependent Modulation of Exocytosis in Cultured Rat Lactotrophs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) [frontiersin.org]

- 12. The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dendritic HCN2 Channels Constrain Glutamate-Driven Excitability in Reticular Thalamic Neurons | Journal of Neuroscience [jneurosci.org]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 17. HCN channel antagonist this compound ameliorates neuropathic pain and associated depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]

ZD7288 and its Effects on Synaptic Plasticity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker, ZD7288, and its profound effects on synaptic plasticity. This compound is a critical pharmacological tool for elucidating the role of HCN channels in neuronal function. This document details the mechanisms of action of this compound, its impact on long-term potentiation (LTP) and long-term depression (LTD), and the underlying signaling pathways. Included are detailed experimental protocols for key assays and quantitative data summaries to facilitate reproducible research in the field.

Introduction: this compound and HCN Channels

This compound, chemically known as 4-(N-ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino) pyrimidinium chloride, is a selective blocker of HCN channels.[1][2] These channels are unique voltage-gated cation channels that are activated by membrane hyperpolarization and are modulated by cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP).[3] The current mediated by HCN channels is referred to as Ih. HCN channels are widely expressed in the central nervous system and play crucial roles in setting the resting membrane potential, dendritic integration, and rhythmic firing of neurons.[3] By blocking HCN channels, this compound serves as an invaluable tool for investigating their contribution to synaptic transmission and plasticity.

Mechanism of Action of this compound

This compound exerts its effects by directly binding to and inhibiting the pore of HCN channels, thereby blocking the flow of ions. This blockade is voltage-dependent and requires the channel to be in an open state.[4] The inhibition of Ih by this compound leads to a hyperpolarization of the neuronal membrane and an increase in input resistance. These changes in intrinsic membrane properties have significant downstream consequences for synaptic integration and plasticity. It is important to note that at higher concentrations, this compound can have off-target effects, including the blockade of sodium channels, which should be considered when interpreting experimental results.[5]

Effects of this compound on Long-Term Potentiation (LTP)

LTP, a persistent enhancement of synaptic transmission, is a cellular correlate of learning and memory. This compound has been consistently shown to inhibit the induction and maintenance of LTP in various hippocampal pathways, including the perforant path-CA3 synapse and the Schaffer collateral-CA1 synapse.[1][6]

Inhibition of LTP Induction

Application of this compound prior to high-frequency stimulation (HFS) protocols that typically induce LTP leads to a significant reduction or complete block of potentiation.[1] This inhibitory effect is dose-dependent.

Disruption of LTP Maintenance

Studies have also demonstrated that this compound can reverse established LTP, indicating a role for HCN channels in the maintenance of synaptic potentiation.[1]

Mechanisms of LTP Inhibition

The inhibitory effect of this compound on LTP is multifactorial, involving both presynaptic and postsynaptic mechanisms:

-

Reduced Glutamate (B1630785) Release: this compound has been shown to decrease the release of glutamate from presynaptic terminals.[1][2] This is thought to occur through the modulation of presynaptic calcium dynamics.

-

Attenuation of Postsynaptic Depolarization: By increasing the input resistance and causing hyperpolarization, this compound can dampen the postsynaptic depolarization required for the activation of NMDA receptors, which are critical for the induction of many forms of LTP.

-

Modulation of NMDA Receptor Function: There is evidence suggesting that this compound can directly or indirectly modulate the function of NMDA receptors, further contributing to its inhibitory effect on LTP.[7]

Quantitative Data on this compound's Effect on LTP

| Hippocampal Pathway | This compound Concentration | Effect on LTP | Reference |

| Perforant path–CA3 | 0.1 µM | Markedly suppressed induction | [1] |

| Schaffer collateral-CA1 | 0.5–10 μg (in vivo) | Dose-dependent inhibition of induction | [6] |

| Perforant path–CA3 | Not specified | Inhibited induction and maintenance | [1][2] |

Effects of this compound on Long-Term Depression (LTD)

LTD is a long-lasting decrease in synaptic efficacy that is also important for learning and memory. The effect of this compound on LTD is more nuanced and appears to be dependent on the specific synapse and developmental stage.

Enhancement of LTD Induction

In the early postnatal medial perforant path-granule cell synapse, this compound has been shown to enhance the induction of LTD elicited by low-frequency stimulation (LFS).[8] This suggests that HCN channel activity normally constrains the induction of LTD at these synapses.

No Effect on LTD Expression

Once LTD is established, the application of this compound does not appear to affect its expression, indicating that HCN channels are primarily involved in the induction phase of this form of plasticity.[8]

Quantitative Data on this compound's Effect on LTD

| Hippocampal Pathway | This compound Concentration | Effect on LTD | Reference |

| Medial perforant path-granule cell (early postnatal) | 10 µM | Significantly enhanced LTD induction | [8] |

Signaling Pathways Modulated by this compound

The effects of this compound on synaptic plasticity are mediated through its influence on several key signaling pathways.

cAMP Signaling Pathway

HCN channels are directly gated by cyclic nucleotides, including cAMP. The activation of adenylyl cyclase and subsequent production of cAMP can enhance Ih. By blocking HCN channels, this compound can interfere with the downstream effects of cAMP signaling on neuronal excitability and synaptic plasticity.[9]

Calcium Signaling Pathway

This compound has been demonstrated to attenuate glutamate-induced increases in intracellular calcium concentration ([Ca2+]i) in a concentration-dependent manner.[1][2] This effect is likely a consequence of both reduced glutamate release and modulation of postsynaptic calcium entry through NMDA receptors and voltage-gated calcium channels.

Detailed Experimental Protocols

Electrophysiological Recording of Synaptic Plasticity in Hippocampal Slices

This protocol describes the methodology for obtaining extracellular field recordings to study LTP and LTD in acute hippocampal slices.

6.1.1. Brain Slice Preparation

-

Anesthetize a Sprague-Dawley rat according to approved animal care protocols.

-

Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

-

Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

-

Transfer the slices to an interface chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.

6.1.2. Electrophysiological Recording

-

Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the desired pathway (e.g., Schaffer collaterals) and a recording electrode in the corresponding dendritic field (e.g., stratum radiatum of CA1).

-

Deliver baseline test pulses (e.g., 0.05 Hz) to evoke field excitatory postsynaptic potentials (fEPSPs).

-

After establishing a stable baseline for at least 20 minutes, apply this compound at the desired concentration to the perfusion bath.

-

To induce LTP, deliver a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds).

-

To induce LTD, deliver a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).[8]

-

Continue recording fEPSPs for at least 60 minutes post-stimulation to assess the induction and maintenance of synaptic plasticity.

Measurement of Intracellular Calcium using Fura-2 AM Imaging

This protocol details the measurement of [Ca2+]i in cultured hippocampal neurons.

6.2.1. Cell Culture and Loading

-

Culture primary hippocampal neurons on glass coverslips.

-

Prepare a Fura-2 AM stock solution (e.g., 1 mM in DMSO).

-

Load the neurons by incubating them in a solution containing 2-5 µM Fura-2 AM for 30-45 minutes at 37°C in the dark.

-

Wash the cells with a physiological salt solution to remove extracellular dye and allow for de-esterification of the Fura-2 AM.

6.2.2. Calcium Imaging

-

Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at ~510 nm.

-

Establish a baseline fluorescence ratio (F340/F380).

-

Perfuse the cells with a solution containing glutamate to induce a calcium influx.

-

To test the effect of this compound, pre-incubate the cells with the desired concentration of this compound before glutamate application.

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

HPLC Measurement of Glutamate Release

This protocol outlines the quantification of glutamate in brain tissue samples.

6.3.1. Sample Preparation

-

Dissect the brain region of interest (e.g., hippocampus) from control and this compound-treated animals.

-

Homogenize the tissue in a suitable buffer (e.g., perchloric acid) to precipitate proteins.

-

Centrifuge the homogenate and collect the supernatant.

6.3.2. HPLC Analysis

-

Use a high-performance liquid chromatography (HPLC) system equipped with a fluorescence or electrochemical detector.

-

Derivatize the amino acids in the supernatant with a fluorescent tag, such as o-phthaldialdehyde (OPA).

-

Separate the derivatized amino acids on a reverse-phase C18 column using an appropriate mobile phase gradient.

-

Quantify the glutamate peak by comparing its area to that of a known standard.

Conclusion

This compound is a potent and selective blocker of HCN channels that has been instrumental in advancing our understanding of the role of Ih in synaptic plasticity. Its inhibitory effects on LTP are well-documented and are mediated by a combination of presynaptic and postsynaptic mechanisms, including reduced glutamate release and modulation of postsynaptic excitability. The ability of this compound to enhance LTD in certain contexts highlights the complex and synapse-specific role of HCN channels in bidirectional synaptic plasticity. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers investigating the intricate functions of HCN channels in the nervous system and for those involved in the development of novel therapeutics targeting these channels. Careful consideration of its potential off-target effects at higher concentrations is crucial for the accurate interpretation of experimental findings.

References

- 1. This compound, a selective hyperpolarization-activated cyclic nucleotide-gated channel blocker, inhibits hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a selective hyperpolarization-activated cyclic nucleotide-gated channel blocker, inhibits hippocampal synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Blocker State Dependence and Trapping in Hyperpolarization-Activated Cation Channels: Evidence for an Intracellular Activation Gate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Low Dose this compound Attenuates the Ischemia/Reperfusion-Induced Impairment of Long-Term Potentiation Induction at Hippocampal Schaffer Collateral-CA1 Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Enhances Long-Term Depression at Early Postnatal Medial Perforant Path-Granule Cell Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transient cAMP production drives rapid and sustained spiking in brainstem parabrachial neurons to suppress feeding - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ih Current and its Blocker, ZD7288

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel current, Ih, and the widely used pharmacological tool, ZD7288. It delves into the fundamental biophysical properties of Ih, its physiological significance, and the molecular mechanisms of its modulation. Furthermore, it offers a detailed profile of this compound, including its chemical characteristics, mechanism of action, and key applications in research. This document is intended to serve as a valuable resource for professionals in neuroscience, cardiology, and drug development seeking a deeper understanding of this crucial ion channel and its selective blocker.

The Ih Current: A Unique Pacemaker and Modulator

The hyperpolarization-activated current, commonly referred to as Ih (or If for "funny" current in the heart), is a non-selective cation current that plays a pivotal role in regulating cellular excitability.[1] Unlike most voltage-gated ion channels that are activated by depolarization, Ih is uniquely activated by membrane hyperpolarization.[1] This current is mediated by the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel family, which consists of four subtypes: HCN1, HCN2, HCN3, and HCN4.[1][2]

Physiological Roles

Ih is prominently expressed in the heart and throughout the central and peripheral nervous systems, where it contributes to a variety of physiological processes:[3][1][2]

-

Cardiac Pacemaking: In the sinoatrial node of the heart, Ih (as If) is a key driver of the diastolic depolarization phase of the cardiac action potential, thereby setting the heart rate.[1]

-

Neuronal Rhythmicity: Ih is instrumental in generating and modulating rhythmic activities in the brain, such as thalamocortical oscillations (e.g., sleep spindles).[2][4]

-

Setting Resting Membrane Potential: By providing a persistent inward current at rest, Ih helps to maintain the resting membrane potential of neurons closer to the threshold for firing, thus influencing their excitability.[5][6]

-

Dendritic Integration: In neurons, Ih in dendrites can shape the temporal summation of synaptic inputs, thereby influencing synaptic plasticity.[4]

-

Sensory Transduction: Ih has been implicated in sensory processes, including cold sensation and neuropathic pain.[2][7]

Biophysical and Pharmacological Properties

The functional characteristics of Ih are determined by the specific HCN channel subunits that assemble to form the channel pore. Homomeric and heteromeric assemblies of HCN subunits give rise to Ih currents with distinct biophysical and pharmacological properties.

Table 1: Biophysical Properties of Ih Current and HCN Channels

| Property | Description | References |

| Activation | Activated by membrane hyperpolarization, typically negative to -50 mV. | [1][5] |

| Voltage-Dependence | The voltage at half-maximal activation (V1/2) varies among HCN subtypes, with HCN1 activating at more depolarized potentials than HCN2, HCN3, and HCN4. | [1][4] |

| Kinetics | Activation and deactivation kinetics also vary, with HCN1 channels exhibiting the fastest kinetics and HCN4 the slowest. | [1][4] |

| Ion Selectivity | Permeable to both Na+ and K+ ions, with a reversal potential typically between -20 and -40 mV. | [6][8] |

| Modulation by cAMP | Directly gated by cyclic adenosine (B11128) monophosphate (cAMP). Binding of cAMP shifts the voltage-dependence of activation to more depolarized potentials, increasing the current at physiological voltages. HCN2 and HCN4 are more sensitive to cAMP than HCN1 and HCN3. | [4][7] |

This compound: A Selective Blocker of Ih

This compound is a potent and widely used pharmacological agent that selectively blocks HCN channels, thereby inhibiting the Ih current.[9][10][11] Its ability to specifically target Ih has made it an invaluable tool for elucidating the physiological roles of this current in various cell types and tissues.

Chemical and Pharmacological Profile

Table 2: Chemical and Pharmacological Properties of this compound

| Property | Description | References |

| Chemical Name | 4-(N-Ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino)pyrimidinium chloride | [10][11] |

| Molecular Formula | C15H21ClN4 | [9][10] |

| Molecular Weight | 292.81 g/mol | [10][12] |

| CAS Number | 133059-99-1 | [9][10] |

| Solubility | Soluble in water (up to 100 mM). | [10][12] |

| Mechanism of Action | Blocks the pore of HCN channels from the intracellular side. It is a use-dependent and voltage-dependent blocker. | [13][14] |

| Selectivity | Highly selective for HCN channels over other ion channels at typical working concentrations, though it can block sodium channels at higher concentrations. | [9][15][16] |

Quantitative Data on this compound Blockade

The potency of this compound can vary depending on the specific HCN channel subtype and the experimental conditions.

Table 3: IC50 Values of this compound for HCN Channels

| HCN Subtype | IC50 (µM) | Cell Type/Expression System | Reference |

| Native Ih | 15.0 | Dorsal Root Ganglion Neurons | [5][9] |

| hHCN1 | 20 ± 6 | HEK293 cells | |

| hHCN2 | 41 ± 15 | HEK293 cells | |

| hHCN3 | 34 ± 11 | HEK293 cells | |

| hHCN4 | 21 ± 14 | HEK293 cells | |

| mHCN1 | 40.5 ± 3.3 | HEK293 cells | [14] |

Note: IC50 values can vary between studies due to different experimental conditions.

Table 4: Effects of this compound on Neuronal Properties

| Parameter | Effect of this compound | Neuronal Type | Reference |

| Resting Membrane Potential | Hyperpolarization | Hippocampal Interneurons, Cold-Sensitive Neurons | [2][5] |

| Input Resistance | Increase | Hippocampal Interneurons | [5] |

| Spontaneous Firing Rate | Decrease | Hippocampal Interneurons | [5] |

| Post-inhibitory Rebound | Abolished | Various Neurons | [2] |

| Action Potential Conduction Velocity | Decrease | Cerebellar Mossy and Parallel Fibers, Optic Nerve | [12] |

Experimental Protocols

Investigating the Ih current and the effects of this compound typically involves electrophysiological techniques, such as patch-clamp recording, and immunohistochemistry to visualize channel expression.

Whole-Cell Patch-Clamp Recording of Ih

This protocol is adapted from standard methods for recording Ih from neurons in brain slices.

Solutions:

-

Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 25 glucose, bubbled with 95% O2/5% CO2.

-

Internal Pipette Solution (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.4 Na-GTP, 10 phosphocreatine; pH adjusted to 7.3 with KOH.

Procedure:

-

Prepare acute brain slices (300-400 µm thick) from the brain region of interest and maintain them in a holding chamber with oxygenated aCSF.

-

Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

-

Visualize neurons using differential interference contrast (DIC) optics.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

-

Approach a target neuron with the patch pipette while applying positive pressure.

-

Upon contacting the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

-

Switch to voltage-clamp mode and hold the neuron at -60 mV.

-

To elicit Ih, apply a series of hyperpolarizing voltage steps (e.g., from -70 mV to -140 mV in 10 mV increments for 500-1000 ms).

-

To isolate Ih, record currents before and after application of this compound (10-30 µM) to the bath. The this compound-sensitive current represents Ih.

-

Data analysis involves measuring the current amplitude at the end of the hyperpolarizing step and constructing current-voltage (I-V) relationships and activation curves.

Immunohistochemistry for HCN Channel Subunits

This protocol outlines the general steps for localizing HCN channel proteins in fixed tissue sections.

Procedure:

-

Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Dissect the brain or tissue of interest and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the tissue by incubating in a sucrose (B13894) solution (e.g., 30% in PBS) until it sinks.

-

Freeze the tissue and cut sections (20-40 µm) on a cryostat or vibratome.

-

Mount sections on gelatin-coated slides.

-

Antigen Retrieval (if necessary): Heat sections in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

-

Permeabilization: Incubate sections in PBS containing 0.1-0.3% Triton X-100 for 10-15 minutes.

-

Blocking: Incubate sections in a blocking solution (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100) for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate sections with a primary antibody specific for the desired HCN subunit (e.g., rabbit anti-HCN1) diluted in blocking solution overnight at 4°C.

-

Washing: Wash sections three times in PBS.

-

Secondary Antibody Incubation: Incubate sections with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking solution for 1-2 hours at room temperature in the dark.

-

Washing: Wash sections three times in PBS.

-

Counterstaining (optional): Incubate sections with a nuclear stain like DAPI.

-

Mounting: Mount coverslips on the slides using an anti-fade mounting medium.

-

Imaging: Visualize the staining using a fluorescence or confocal microscope.

Visualizations

Signaling Pathway of Ih Modulation by cAMP

Caption: cAMP modulation of the Ih current through direct binding and PKA-mediated phosphorylation.

Experimental Workflow for Studying Ih with this compound

References

- 1. Constitutively active HCN channels constrain detrusor excitability and modulate evoked contractions of human bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Role of the hyperpolarization-activated current Ih in somatosensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation by PKA of the hyperpolarization-activated current (Ih) in cultured rat olfactory receptor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Patch Clamp Protocol [labome.com]

- 8. researchgate.net [researchgate.net]

- 9. Effect of cAMP and ATP on the hyperpolarization-activated current in mouse dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. axolbio.com [axolbio.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. HCN channel-mediated neuromodulation can control action potential velocity and fidelity in central axons | eLife [elifesciences.org]

- 13. Whole Cell Patch Clamp Protocol [protocols.io]

- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 15. In vivo dynamic clamp study of I(h) in the mouse inferior colliculus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]

ZD7288 and its Impact on Long-Term Potentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of ZD7288, a selective blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, on long-term potentiation (LTP), a cellular mechanism underlying learning and memory. This compound has been shown to significantly inhibit both the induction and maintenance of LTP across various hippocampal pathways. The primary mechanism of this inhibition involves the blockade of HCN channels, leading to a reduction in presynaptic glutamate (B1630785) release and a subsequent decrease in postsynaptic calcium influx. This guide synthesizes key findings from multiple studies, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing the involved signaling pathways and experimental workflows.

Introduction to this compound and Long-Term Potentiation

Long-term potentiation (LTP) is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key model for studying the synaptic plasticity that underlies learning and memory.[1] Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels are voltage-gated cation channels that play a crucial role in regulating neuronal excitability, synaptic transmission, and plasticity.[2][3][4]

This compound is a potent and selective antagonist of HCN channels.[2][5] By blocking these channels, this compound has been instrumental in elucidating the role of HCN channels in various physiological processes, including the modulation of synaptic plasticity.[2][4] This guide focuses on the specific impact of this compound on LTP.

Mechanism of Action of this compound in Inhibiting LTP

The inhibitory effect of this compound on LTP is primarily attributed to its blockade of HCN channels, which are expressed both pre- and postsynaptically. The prevailing evidence suggests a multi-faceted mechanism:

-

Reduction of Glutamate Release: Several studies have demonstrated that this compound decreases the release of glutamate from presynaptic terminals.[2][5][6] This reduction in neurotransmitter release is a key factor in preventing the strong postsynaptic depolarization required for LTP induction.

-